Cas no 1208467-75-7 (1-Bromoperfluoro(2,6-dimethylheptane))
1-Bromoperfluoro(2,6-dimethylheptane) Chemical and Physical Properties
Names and Identifiers
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- 1-Bromoperfluoro(2,6-dimethylheptane)
- 1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoro-2,6-bis(trifluoromethyl)heptane
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- MDL: MFCD10567147
- Inchi: 1S/C9BrF19/c10-6(19,20)1(11,7(21,22)23)3(13,14)5(17,18)4(15,16)2(12,8(24,25)26)9(27,28)29
- InChI Key: IAAGCYUINJEWTK-UHFFFAOYSA-N
- SMILES: BrC(C(C(F)(F)F)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 593
- XLogP3: 7.6
- Topological Polar Surface Area: 0
1-Bromoperfluoro(2,6-dimethylheptane) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B575050-50mg |
1-Bromoperfluoro(2,6-dimethylheptane) |
1208467-75-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B575050-100mg |
1-Bromoperfluoro(2,6-dimethylheptane) |
1208467-75-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B575050-500mg |
1-Bromoperfluoro(2,6-dimethylheptane) |
1208467-75-7 | 500mg |
$ 95.00 | 2022-06-07 | ||
| abcr | AB358207-1 g |
1-Bromoperfluoro(2,6-dimethylheptane), 97%; . |
1208467-75-7 | 97% | 1g |
€135.50 | 2023-06-20 | |
| abcr | AB358207-5 g |
1-Bromoperfluoro(2,6-dimethylheptane), 97%; . |
1208467-75-7 | 97% | 5g |
€305.50 | 2023-06-20 | |
| Apollo Scientific | PC6402-1g |
Perfluoro-2,6-dimethylheptyl bromide |
1208467-75-7 | 1g |
£55.00 | 2024-07-20 | ||
| Apollo Scientific | PC6402-5g |
Perfluoro-2,6-dimethylheptyl bromide |
1208467-75-7 | 5g |
£107.00 | 2025-02-21 | ||
| Apollo Scientific | PC6402-25g |
Perfluoro-2,6-dimethylheptyl bromide |
1208467-75-7 | 25g |
£441.00 | 2025-02-21 | ||
| abcr | AB358207-25 g |
1-Bromoperfluoro(2,6-dimethylheptane), 97%; . |
1208467-75-7 | 97% | 25g |
€849.50 | 2023-06-20 | |
| abcr | AB358207-1g |
1-Bromoperfluoro(2,6-dimethylheptane), 97%; . |
1208467-75-7 | 97% | 1g |
€131.70 | 2024-06-12 |
1-Bromoperfluoro(2,6-dimethylheptane) Suppliers
1-Bromoperfluoro(2,6-dimethylheptane) Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-Bromoperfluoro(2,6-dimethylheptane)
Introduction to 1-Bromoperfluoro(2,6-dimethylheptane) (CAS No: 1208467-75-7) and Its Emerging Applications in Modern Chemistry
1-Bromoperfluoro(2,6-dimethylheptane), with the chemical identifier CAS No 1208467-75-7, is a fluorinated branched alkane that has garnered significant attention in the field of organic synthesis and material science. This compound, characterized by its unique perfluoroalkyl structure and brominated substituents, exhibits distinct chemical properties that make it a valuable reagent in various industrial and research applications. The presence of perfluoro groups imparts exceptional stability and lipophilicity, while the bromine atom serves as a versatile handle for further functionalization. In recent years, advancements in synthetic methodologies have highlighted the compound's potential in developing novel materials, pharmaceutical intermediates, and specialty chemicals.
The molecular structure of 1-Bromoperfluoro(2,6-dimethylheptane) consists of a heptane backbone with fluorine atoms replacing all hydrogen atoms in the perfluoro side chains and bromine substituents at specific positions. This configuration endows the compound with high thermal stability and resistance to hydrolysis, making it particularly useful in environments where harsh conditions are prevalent. The bromine atom at the 1-position is particularly noteworthy, as it allows for easy incorporation into more complex molecules through nucleophilic substitution reactions. Such reactivity has been leveraged in cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, which are pivotal in constructing carbon-carbon bonds for drug development and polymer synthesis.
Recent studies have demonstrated the utility of 1-Bromoperfluoro(2,6-dimethylheptane) in the synthesis of fluorinated polymers and liquid crystals. The perfluoro groups contribute to low surface energy and high chemical inertness, properties that are highly sought after in advanced material applications such as coatings, adhesives, and electronic displays. For instance, researchers have utilized this compound to develop perfluorinated side-chain liquid crystals that exhibit excellent thermal stability and optical clarity. These materials are being explored for use in next-generation flat-panel displays and optical sensors, where performance under extreme conditions is critical.
In the pharmaceutical sector, 1-Bromoperfluoro(2,6-dimethylheptane) has been employed as an intermediate in the synthesis of bioactive molecules. The combination of lipophilicity provided by the branched alkyl groups and the metabolic stability conferred by the perfluoro moieties makes this compound an attractive candidate for drug delivery systems. Specifically, fluorinated compounds have shown promise in enhancing drug bioavailability and prolonging circulation time within biological systems. Researchers are investigating its role in designing prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions, thereby improving therapeutic efficacy.
The chemical reactivity of 1-Bromoperfluoro(2,6-dimethylheptane) also extends to catalysis and organic transformations. The presence of both bromine and perfluoro groups allows for multiple synthetic pathways, including halogen-metal exchange reactions that facilitate the introduction of other functional groups. Such versatility has been exploited in developing novel catalytic systems for asymmetric synthesis and C–H activation reactions. These advances are particularly relevant in green chemistry initiatives, where minimizing waste and maximizing atom economy are paramount objectives.
From an industrial perspective, 1-Bromoperfluoro(2,6-dimethylheptane) represents a significant advancement in specialty chemical manufacturing. Its unique properties make it suitable for applications ranging from lubricants to surfactants. For example, fluorinated lubricants derived from this compound offer superior performance at high temperatures and under extreme pressures compared to traditional hydrocarbon-based lubricants. This has led to increased adoption in aerospace and automotive industries where efficiency and durability are non-negotiable.
The environmental impact of using fluorinated compounds like 1-Bromoperfluoro(2,6-dimethylheptane) is also a topic of ongoing research. While perfluorinated compounds are known for their stability—often leading to persistence in the environment—efforts are being made to develop greener alternatives with reduced environmental footprints. Innovations such as bio-based fluorination methods aim to mitigate these concerns while retaining the desirable properties of fluorinated chemicals. As such, future research will likely focus on optimizing synthetic routes to minimize waste and enhance sustainability.
In conclusion,1-Bromoperfluoro(2,6-dimethylheptane (CAS No: 1208467-75-7) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are crucial for advancing materials science、pharmaceuticals、and industrial chemistry。As research continues to uncover new methodologies for its utilization,the potential applications of this compound will undoubtedly expand,further solidifying its importance in modern chemistry。
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